![molecular formula C19H16F3N3O5 B2838494 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 954691-86-2](/img/structure/B2838494.png)
1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The trifluoromethyl phenyl group can be introduced via a nucleophilic substitution reaction, where a suitable trifluoromethyl phenyl halide reacts with an intermediate compound.
Final Urea Formation:
- The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Oxazolidinone Ring:
- Starting with a benzo[d][1,3]dioxole derivative, the oxazolidinone ring can be formed through a cyclization reaction involving an amino alcohol and a carbonyl compound under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.
Reduction: The oxazolidinone ring can be reduced to an amino alcohol under reducing conditions.
Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Amino alcohol derivatives.
Substitution: Halogenated derivatives of the trifluoromethyl phenyl group.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology and Medicine:
- Potential applications in drug discovery due to its unique structural features.
- Investigated for its biological activity, including antimicrobial and anticancer properties.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Explored for its potential use in agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole and oxazolidinone moieties could play a role in binding to active sites, while the trifluoromethyl group may enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(trifluoromethyl)phenyl)urea: Lacks the oxazolidinone ring, potentially altering its biological activity and chemical reactivity.
1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-phenylurea: Lacks the trifluoromethyl group, which may affect its lipophilicity and pharmacokinetic properties.
Uniqueness: The presence of the trifluoromethyl group and the oxazolidinone ring in 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O5/c20-19(21,22)13-3-1-2-4-14(13)24-17(26)23-8-12-9-25(18(27)30-12)11-5-6-15-16(7-11)29-10-28-15/h1-7,12H,8-10H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXYPFVKSZFBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
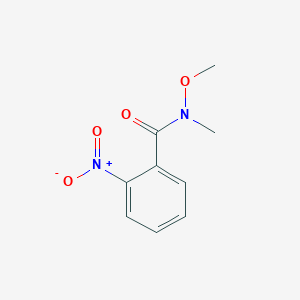
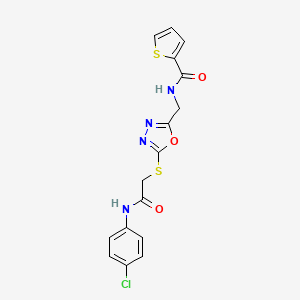
![[5-(Iodomethyl)oxolan-3-yl]methanol](/img/structure/B2838415.png)
![1-cyclopentyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea](/img/structure/B2838416.png)
![4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide](/img/structure/B2838420.png)
![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2838421.png)
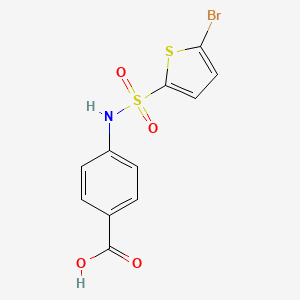
![N-(1-cyanobutyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2838424.png)
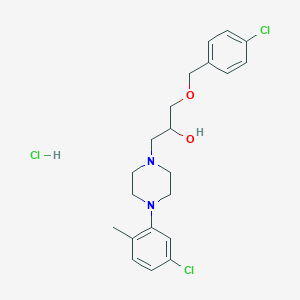
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine](/img/structure/B2838429.png)
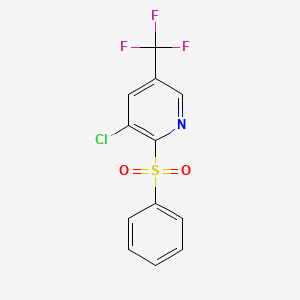
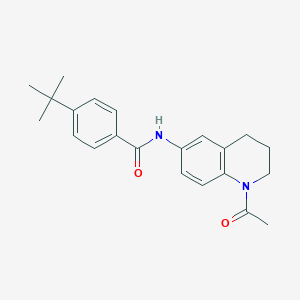
![(5-Oxaspiro[3.5]nonan-6-yl)methanesulfonyl chloride](/img/structure/B2838433.png)

